molecular formula C15H19N3O5S B1379862 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate CAS No. 1820703-53-4

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Cat. No. B1379862
CAS RN: 1820703-53-4
M. Wt: 353.4 g/mol
InChI Key: WSOHPIUFZVBBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate (BTOPO) is a synthetic compound that has been used in a variety of scientific research applications. It is a member of the oxadiazole family of compounds, and is characterized by its highly reactive nature and its ability to form stable complexes with other molecules. BTOPO has been used in a variety of laboratory experiments and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Potential

A study investigated the synthesis of benzimidazoles bearing the oxadiazole nucleus, closely related to the structure of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate. These compounds showed significant anticancer activity in vitro, indicating potential applications in cancer research and therapy (Rashid, Husain, & Mishra, 2012).

Chemical Reactions and Synthesis

Several studies focus on the reactions of oxadiazoles with various agents. For instance, the reactions of 3-aryl-5-methyl-1,2,4-oxadiazoles with benzyl alcohol and benzylamine have been explored, providing insights into their potential use in chemical synthesis (Brown, Clack, & Wilson, 1988).

Energetic Material Synthesis

Oxadiazole derivatives have been synthesized and characterized as insensitive energetic materials. These materials, closely related to the chemical structure , show promise in fields requiring stable and insensitive energetic materials, such as in the development of safer explosives (Yu et al., 2017).

Corrosion Inhibition

Some oxadiazole derivatives have been studied for their corrosion inhibition properties. These studies are crucial in understanding the potential application of 1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate in protecting metals against corrosion, particularly in harsh chemical environments (Ammal, Prajila, & Joseph, 2018).

Pharmaceutical Applications

The structural similarity of the compound with other oxadiazole derivatives, which have been studied for their antimicrobial properties, suggests potential applications in the development of new antimicrobial agents. This is particularly relevant in the context of increasing antibiotic resistance (Sindhu et al., 2013).

properties

IUPAC Name

1-(3-benzyl-1,2,4-oxadiazol-5-yl)-3-methylsulfanylpropan-1-amine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS.C2H2O4/c1-18-8-7-11(14)13-15-12(16-17-13)9-10-5-3-2-4-6-10;3-1(4)2(5)6/h2-6,11H,7-9,14H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSOHPIUFZVBBTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C1=NC(=NO1)CC2=CC=CC=C2)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
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1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
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1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
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1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 5
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1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate
Reactant of Route 6
1-(3-Benzyl-1,2,4-oxadiazol-5-yl)-3-(methylthio)propan-1-amine oxalate

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